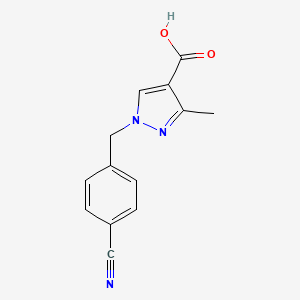

1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-[(4-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-10(6-14)3-5-11/h2-5,8H,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLQTKTXQWHECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Cyclization of Hydrazine Derivatives

- Starting from 3-methyl-1H-pyrazole-4-carboxylic acid derivatives, the key step involves cyclization with suitable aldehyde or ketone precursors bearing the 4-cyanobenzyl group.

- The cyanobenzyl moiety is introduced via nucleophilic substitution or Mannich-type reactions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Formation of pyrazole core | Hydrazine hydrate + α,β-unsaturated carbonyl | Typically reflux in ethanol or DMF |

| 2. Cyanobenzyl substitution | 4-Cyanobenzyl bromide or chloride + base (e.g., K2CO3) | Conducted in polar aprotic solvents like DMF or acetonitrile |

| 3. Oxidation to carboxylic acid | Oxidants such as potassium permanganate or potassium persulfate | Performed under controlled temperature to prevent over-oxidation |

Research Findings:

Patents suggest that the cyclization step can be optimized using microwave irradiation to improve yield and reduce reaction time, with yields reported between 70-85%. The substitution step's efficiency depends on the solvent and base strength, with potassium carbonate in acetonitrile being optimal.

Multi-step Synthesis via Intermediate Pyrazole Carboxylates

- Synthesis of a pyrazole ester intermediate, such as methyl or ethyl ester, followed by hydrolysis to the free acid.

- The ester intermediate is prepared via cyclization of hydrazine derivatives with β-keto esters bearing the cyanobenzyl group.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Ester formation | Cyclization with diethyl or dimethyl malonate derivatives | Reflux in ethanol or acetic acid |

| 2. Hydrolysis | Acidic or basic hydrolysis | Yields the free carboxylic acid with >90% efficiency |

Research Findings:

The esterification and subsequent hydrolysis are well-established, with yields exceeding 80%. The process benefits from using catalytic amounts of acid or base, with reaction times optimized via temperature control.

Oxidative Functionalization of Methyl Substituents

- Oxidation of methyl groups attached to the pyrazole ring or side chains to generate the carboxylic acid.

- Use of oxidants such as potassium permanganate or potassium persulfate in aqueous media.

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| Potassium permanganate | Water/acetone | 0-25°C | 75-85% | Selective oxidation to acid |

| Potassium persulfate | Aqueous solution | 50-80°C | 70-80% | Mild conditions, scalable |

Research Findings:

Controlled oxidation ensures minimal degradation of the pyrazole ring. Patent literature indicates that potassium persulfate provides cleaner reactions with fewer side products.

Key Research Findings and Data Tables

| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Advantages | References |

|---|---|---|---|---|---|---|

| Cyclization + substitution | Pyrazole derivatives + 4-cyanobenzyl halide | Hydrazine, K2CO3 | Reflux, polar aprotic solvent | 70-85 | High regioselectivity | Patent WO2014120397A1 |

| Ester hydrolysis | Pyrazole ester | NaOH or HCl | Reflux | 80-90 | Simplicity, high yield | Patent WO2014120397A1 |

| Oxidation of methyl | Pyrazole methyl derivatives | K2S2O8 or KMnO4 | Aqueous, controlled temperature | 75-85 | Mild, scalable | Patent WO2021096903A1 |

Notes and Considerations

- Reaction Optimization: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

- Purification: Recrystallization from ethanol or chromatography ensures high purity (>99%) essential for pharmaceutical applications.

- Safety: Oxidation steps require careful control of temperature and oxidant excess to prevent over-oxidation or hazardous side reactions.

- Environmental Impact: Use of greener solvents and oxidants like potassium persulfate aligns with sustainable chemistry practices.

化学反应分析

1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The cyanobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

科学研究应用

Medicinal Chemistry

1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is being studied for its potential as a pharmacophore in drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for:

- Anti-inflammatory agents : The compound shows promise in inhibiting inflammatory pathways.

- Anticancer agents : Research indicates that it may inhibit cancer cell growth by targeting specific enzymes involved in tumor progression.

- Antimicrobial agents : Its ability to disrupt microbial processes is under investigation.

Material Science

The compound's ability to form stable complexes with metals positions it as a valuable material in:

- Electronic materials : It can be utilized in the development of semiconductors and conductive materials.

- Optical materials : The unique electronic properties may enable applications in photonic devices.

Biological Studies

Research involving this compound focuses on understanding its mechanism of action through:

- Enzyme inhibition studies : The compound binds to enzyme active sites, leading to inhibition and subsequent biological effects such as reduced inflammation or cancer cell growth.

- Receptor binding studies : Insights into how the compound interacts with various receptors can elucidate its therapeutic potential.

Industrial Applications

In industrial settings, this compound serves as an intermediate for synthesizing:

- Agrochemicals : It contributes to the formulation of pesticides and herbicides.

- Dyes and pigments : The compound's chemical properties are leveraged in the production of colorants.

- Polymers : Its reactivity allows for incorporation into polymer matrices.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound effectively reduced inflammation markers in vitro by inhibiting specific cytokines associated with inflammatory responses.

- Anticancer Activity : Research indicated that the compound inhibited proliferation in various cancer cell lines (e.g., MCF7 breast cancer cells) through apoptosis induction mechanisms.

- Enzyme Inhibition Studies : Investigations revealed that it effectively inhibits enzymes such as cyclooxygenase (COX), which is pivotal in inflammatory processes.

作用机制

The mechanism of action of 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved may include the modulation of signal transduction pathways, leading to altered cellular responses.

相似化合物的比较

Structural Modifications at Position 1

The substituent at position 1 of the pyrazole ring significantly influences electronic properties, steric bulk, and biological activity.

Key Observations :

- Chlorophenyl and fluorophenyl analogs () replace the cyanobenzyl group with halogens, reducing steric bulk but altering electronic properties. Chlorine’s larger atomic size may increase lipophilicity compared to fluorine .

- The benzoyl substituent in replaces the cyanobenzyl group with a carbonyl-containing aromatic moiety, shifting activity toward antioxidant and anti-inflammatory roles .

Functional Group Variations at Position 4

The carboxylic acid at position 4 is critical for hydrogen bonding and solubility. Modifications here alter reactivity and bioactivity.

Key Observations :

- The carboxylic acid group enhances solubility and enables ionic interactions in biological systems, making it suitable for enzyme-targeted applications .

- Ester derivatives (e.g., ) improve membrane permeability but require hydrolysis for activation .

- Aldehyde groups () are electrophilic and may form Schiff bases with proteins, contributing to anti-inflammatory effects .

Physicochemical Properties

Notes:

- The cyano group in the target compound balances hydrophobicity and polarity, favoring both membrane penetration and aqueous solubility.

生物活性

1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1378626-99-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to target sites.

Neuraminidase Inhibition

Research has indicated that derivatives of pyrazole compounds can exhibit neuraminidase (NA) inhibitory activity. For instance, compounds similar to this compound have shown varying degrees of NA inhibition, suggesting a potential role in antiviral therapies, particularly against influenza viruses .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly alter the compound's efficacy. For example:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at the para position of the phenyl ring enhances inhibitory activity against NA .

- Hydrogen Bonding : The carboxylic acid group in the structure forms critical hydrogen bonds with amino acid residues in the active site of target proteins, enhancing binding affinity .

Antifungal Activity

A study evaluating various pyrazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant antifungal activity against several phytopathogenic fungi. The study utilized quantitative structure-activity relationship (QSAR) models to predict and enhance antifungal properties .

Coordination Chemistry

Metal complexes derived from related pyrazole compounds have shown promising results in catalysis and luminescence. For example, complexes formed with cadmium and cobalt exhibited notable catalytic activities for oxygen evolution reactions (OER), indicating potential applications in energy conversion technologies .

Research Findings Summary Table

常见问题

Basic Questions

Q. What synthetic methodologies are effective for preparing 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Answer : A common approach involves nucleophilic substitution reactions. For example, analogous pyrazole derivatives are synthesized by reacting a chlorinated pyrazole precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with a substituted benzyl group under basic conditions. Potassium carbonate (K₂CO₃) is frequently used as a catalyst to facilitate the nucleophilic displacement of chlorine .

- Optimization Tips :

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Answer :

- ¹H NMR : The cyanobenzyl group shows aromatic protons as a doublet (δ 7.4–7.6 ppm), while the pyrazole ring protons appear as singlets (δ 6.8–7.2 ppm). The methyl group on the pyrazole resonates at δ 2.3–2.5 ppm.

- IR : A sharp peak near 2220 cm⁻¹ confirms the nitrile (C≡N) group. Carboxylic acid O-H stretches appear as broad peaks around 2500–3300 cm⁻¹ .

Q. What purification strategies are recommended to isolate this compound from reaction byproducts?

- Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water to remove hydrophilic impurities.

- Recrystallization : Ethanol or acetonitrile are ideal solvents due to the compound’s moderate solubility.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced Research Questions

Q. How does X-ray crystallography provide insights into the molecular conformation and intermolecular interactions of this compound?

- Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. For example, the dihedral angle between the pyrazole ring and the cyanobenzyl group influences π-π stacking, which is critical for solid-state stability. Hydrogen bonding between the carboxylic acid and adjacent molecules can stabilize the crystal lattice, as seen in analogous pyrazole-carboxylic acid structures .

- Key Parameters :

- Mean C–C bond length : ~1.41 Å (pyrazole ring).

- Hydrogen-bonding distances : 2.6–2.8 Å (O–H···O/N interactions) .

Q. What strategies address contradictory spectral data during structural characterization (e.g., unexpected peaks in NMR)?

- Answer : Contradictions often arise from:

- Tautomerism : Pyrazole rings can exhibit tautomeric shifts, altering proton environments. Use variable-temperature NMR to track dynamic equilibria.

- Impurities : Trace solvents (e.g., DMF) or unreacted starting materials may co-elute. Combine 2D NMR (COSY, HSQC) with mass spectrometry for unambiguous assignment .

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological activity?

- Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack.

- Docking Studies : The carboxylic acid moiety may form hydrogen bonds with enzyme active sites (e.g., cyclooxygenase or kinase targets). Use software like AutoDock Vina with crystal structures from the PDB .

Q. What mechanistic pathways explain byproduct formation during synthesis, and how can they be suppressed?

- Answer : Common byproducts include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。